

Chemical properties and reactivity of 1-(Pentafluorophenyl)ethanol

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Compound of Interest

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An In-depth Technical Guide to **1-(Pentafluorophenyl)ethanol**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pentafluorophenyl)ethanol, a fluorinated aromatic alcohol, serves as a versatile and highly reactive intermediate in organic synthesis and pharmaceutical development.^{[1][2]} The presence of the electron-withdrawing pentafluorophenyl group significantly influences the molecule's chemical properties, enhancing the reactivity of the hydroxyl group and providing unique characteristics for advanced material and drug design.^{[1][3]} This document provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **1-(Pentafluorophenyl)ethanol**.

Chemical and Physical Properties

1-(Pentafluorophenyl)ethanol is typically a white to light yellow solid or clear liquid at room temperature.^{[1][2]} The strong carbon-fluorine bonds contribute to a relatively high boiling point.^[1] Its hydroxyl group allows for solubility in polar organic solvents.^[1] The high degree of fluorination increases lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.^[3]

General and Physical Data

The fundamental physical and chemical properties of **1-(Pentafluorophenyl)ethanol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ F ₅ O	[1][2][3]
Molecular Weight	212.12 g/mol	[2][3]
CAS Number	830-50-2	[1][2][3]
Appearance	White or Colorless to Yellow/Orange powder, lump, or clear liquid	[2][4]
Melting Point	32-37 °C	[2][5]
Boiling Point	68 - 70 °C at 30 mmHg; 102-103 °C at 30mm	[2][5]
Density	1.498 ± 0.06 g/cm ³ (Predicted)	[6]
Refractive Index (n _{20D})	1.44	[2]
pKa	13.14 ± 0.20 (Predicted)	[6]
Flash Point	87 °C	[6]

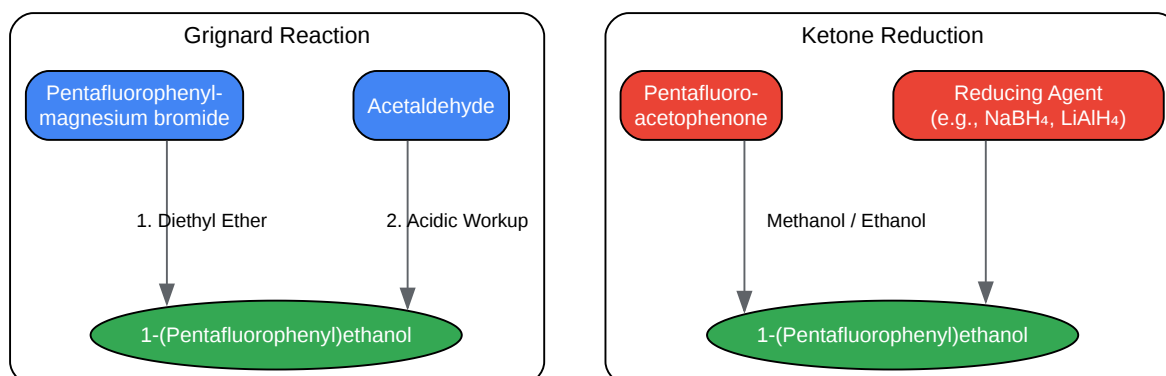
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **1-(Pentafluorophenyl)ethanol**. While specific spectra are not provided here, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used for structural confirmation.[7]

Spectroscopic Data	Description	Source(s)
^1H NMR	Used to identify and confirm the protons in the molecule, particularly the quartet of the methine proton and the doublet of the methyl protons.	[7]
^{13}C NMR	Provides information on the carbon skeleton of the molecule.	[7]
IR Spectroscopy	Characterizes functional groups, notably the O-H stretch of the alcohol and C-F stretches of the pentafluorophenyl ring.	[7]
Mass Spectrometry	Determines the molecular weight and fragmentation pattern, confirming the compound's identity.	[7]

Synthesis of 1-(Pentafluorophenyl)ethanol

The synthesis of **1-(Pentafluorophenyl)ethanol** can be accomplished through several established methods in organic chemistry. The most common approaches involve the reduction of a corresponding ketone or a Grignard reaction.[3]



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Caption: Common synthetic routes to **1-(Pentafluorophenyl)ethanol**.

Experimental Protocol: Synthesis via Grignard Reaction

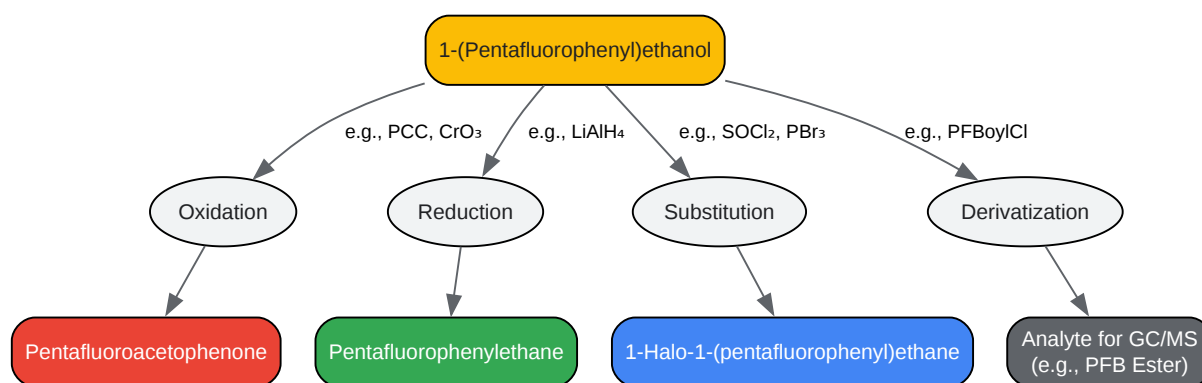
This protocol outlines a general procedure for the synthesis of **1-(Pentafluorophenyl)ethanol** using a Grignard reagent, a method cited in the literature.^{[3][8]}

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The entire system is maintained under an inert nitrogen atmosphere.
- **Grignard Reagent Formation:** Magnesium turnings are placed in the flask. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of pentafluorophenylmagnesium bromide. The reaction is typically initiated with gentle heating.
- **Reaction with Acetaldehyde:** After the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), the solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel.

- **Quenching and Workup:** Once the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **1-(Pentafluorophenyl)ethanol**.

Chemical Reactivity and Key Transformations

The pentafluorophenyl group acts as a strong electron-withdrawing group, which increases the acidity of the hydroxyl proton and makes the benzylic carbon susceptible to nucleophilic attack after conversion of the hydroxyl group into a good leaving group. The alcohol functionality can undergo oxidation, reduction, and substitution reactions.[3]



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Caption: Key chemical transformations of **1-(Pentafluorophenyl)ethanol**.

Oxidation

The secondary alcohol group of **1-(Pentafluorophenyl)ethanol** can be readily oxidized to the corresponding ketone, pentafluoroacetophenone.[3] This is a standard transformation in

organic synthesis.

- **Reagents:** Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), chromium trioxide (CrO_3), or conditions used in the Ley-Griffith (TPAP) oxidation.^{[3][9][10]}
- **Setup:** A round-bottom flask with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) and a small amount of silica gel in a suitable solvent like dichloromethane (DCM).
- **Reaction:** A solution of **1-(Pentafluorophenyl)ethanol** in DCM is added to the PCC suspension in one portion. The mixture is stirred at room temperature.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Purification:** Upon completion, the reaction mixture is filtered through a pad of silica gel or Florisil to remove the chromium byproducts, washing with additional DCM. The filtrate is then concentrated under reduced pressure. The resulting crude ketone can be further purified by column chromatography if necessary.

Reduction

The alcohol can be reduced to yield pentafluorophenylethane.^[3] This reaction removes the hydroxyl functional group.

- **Reagents:** This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH_4).^[3]

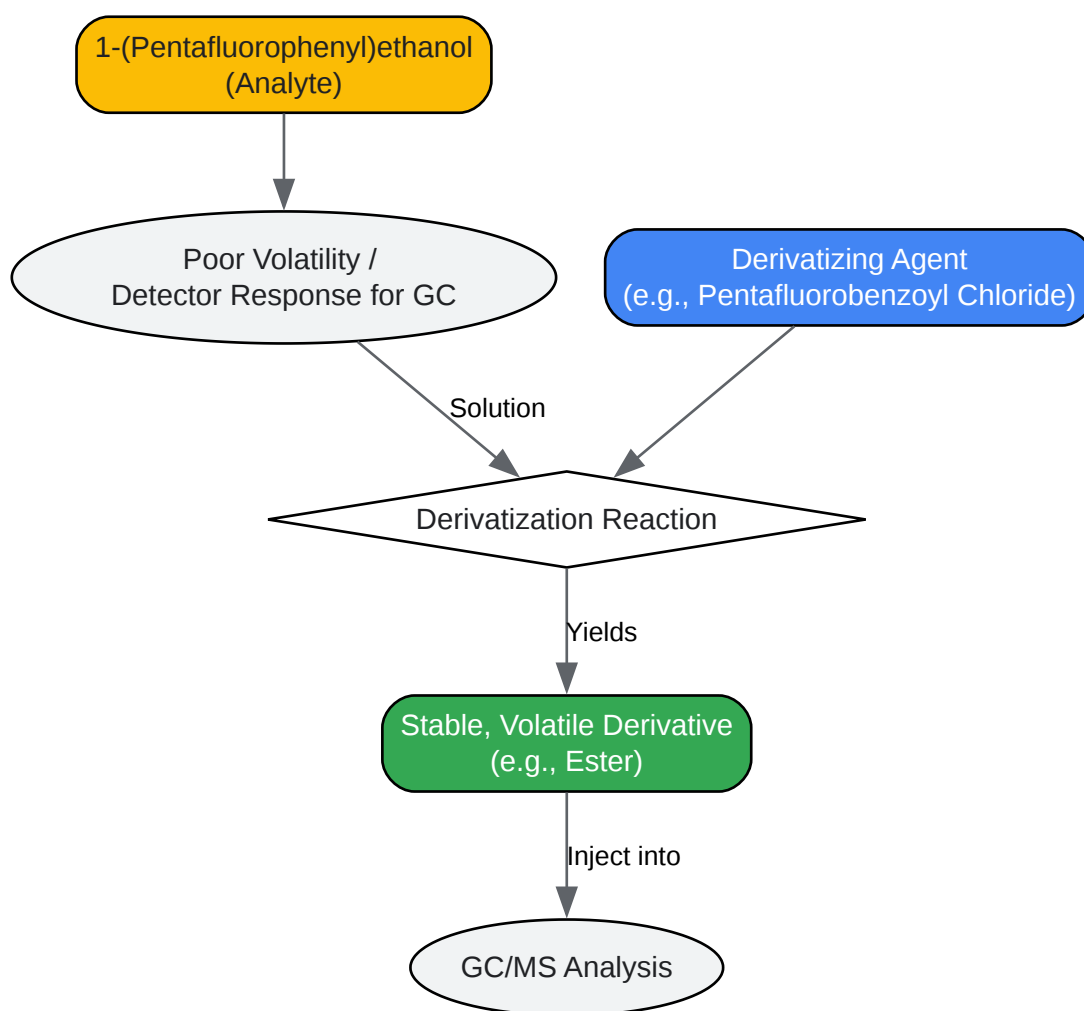
Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group but can be converted into a good one, allowing for substitution reactions.^[11]

- **Reagents:** Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used to replace the hydroxyl group with a halogen (chloride or bromide, respectively), forming the corresponding pentafluorophenyl halide.^[3]

Derivatization for Analytical Applications

In analytical chemistry, derivatization is often employed to enhance the volatility or detectability of a compound for techniques like Gas Chromatography (GC).^{[12][13]} The hydroxyl group of **1-(Pentafluorophenyl)ethanol** is a prime target for such modifications.



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Caption: Logical workflow for the derivatization of alcohols for GC analysis.

Experimental Protocol: Pentafluorobenzoyl Derivatization

This protocol is a generalized method based on the derivatization of fatty alcohols for GC/MS analysis.^[14]

- **Sample Preparation:** A known quantity of **1-(Pentafluorophenyl)ethanol** is placed in a glass vial and the solvent is evaporated to dryness under a stream of nitrogen.
- **Derivatization:** A solution of a derivatizing agent, such as pentafluorobenzoyl chloride (PFBoylCl) in a suitable solvent (e.g., acetonitrile), is added to the dry analyte. A catalyst, such as pyridine, may also be added.
- **Reaction Conditions:** The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
- **Cleanup:** After cooling, the reaction is quenched with deionized water. The derivative is extracted into an organic solvent like hexane. The organic layer is washed with water to remove excess reagents, dried, and then concentrated.
- **Analysis:** The final sample is reconstituted in a suitable solvent (e.g., hexane) and is ready for injection into a GC/MS system.

Safety and Handling

1-(Pentafluorophenyl)ethanol is classified as a substance that causes skin and serious eye irritation.[15] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[3][16] Handling should be performed in a well-ventilated fume hood.[3][16] Store the compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][15]

Conclusion

1-(Pentafluorophenyl)ethanol is a compound of significant interest due to the profound effects of its pentafluorophenyl moiety on its reactivity.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials is well-established.[2] A thorough understanding of its properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage its unique characteristics in chemical innovation.[2]

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